1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol

Lipophilicity Drug design ADME prediction

Researchers developing isoform-selective CYP inhibitors face the risk that generic imidazole building blocks lack steric discrimination, producing ambiguous SAR. This compound solves that with a 2-isopropyl substituent that adds ~42 Da and ~0.5-0.7 LogP units vs. the unsubstituted analog (CAS 1343763-62-1), enabling steric probing of heme-access channels. - ≥98% purity (HPLC) eliminates bioactive contaminant-driven false positives in target deconvolution assays. - Sealed, cold-chain storage (2-8°C) preserves lot-to-lot consistency for reproducible pharmacology. - Low TPSA (38.05 Ų) and LogP 1.93 support membrane-permeable CYP ligand design.

Molecular Formula C9H13F3N2O
Molecular Weight 222.21 g/mol
Cat. No. B13325696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol
Molecular FormulaC9H13F3N2O
Molecular Weight222.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN1CC(C(F)(F)F)O
InChIInChI=1S/C9H13F3N2O/c1-6(2)8-13-3-4-14(8)5-7(15)9(10,11)12/h3-4,6-7,15H,5H2,1-2H3
InChIKeyOYUAXZVBDVXKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol: Structural Identity, Physicochemical Profile, and Procurement Baseline


1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol (CAS 1339563-29-9) is a fluorinated imidazole-alcohol hybrid with the molecular formula C₉H₁₃F₃N₂O and a molecular weight of 222.21 g/mol . The compound features a central propan-2-ol scaffold bearing a trifluoromethyl (-CF₃) group at the 1-position and a 2-isopropylimidazol-1-yl moiety at the 3-position . Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 38.05 Ų, a consensus LogP of 1.93, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds . The compound is commercially available at ≥98% purity (HPLC) and is supplied as a research-grade building block for further synthetic elaboration, stored sealed under dry conditions at 2–8 °C .

Why 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol Cannot Be Replaced by Unsubstituted or Differently Substituted Imidazole Analogs


Generic substitution within the 1,1,1-trifluoro-3-(imidazol-1-yl)propan-2-ol series fails because the 2-isopropyl substituent on the imidazole ring is not a passive structural feature. It increases both steric bulk and lipophilicity relative to the unsubstituted analog 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (CAS 1343763-62-1, MW 180.13) by approximately 42 Da and an estimated 0.5–0.7 LogP units . These differences directly impact molecular recognition in biological targets—particularly cytochrome P450 enzymes where imidazole nitrogen coordination to the heme iron is modulated by the steric environment of the 2-position [1]. Furthermore, regioisomeric analogs such as 3-(4,5-dimethyl-1H-imidazol-1-yl)-1,1,1-trifluoro-2-methylpropan-2-ol (CAS 1871619-12-3) possess identical molecular formula but altered substitution topology, leading to divergent ADME and target-binding profiles that cannot be assumed equivalent without explicit head-to-head data. For procurement specifications where purity, stability, and reproducible biological readout are required, substitution with a non-isosteric analog introduces a material risk of altered potency, solubility, and off-target liability.

Quantitative Differentiation Evidence: 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Isopropyl Substitution Raises LogP by an Estimated 0.5–0.7 Units Relative to the Unsubstituted Imidazole Analog

The target compound displays a computed consensus LogP of 1.93, determined from its molecular structure by the vendor's cheminformatics platform . In comparison, the unsubstituted imidazole analog 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (CAS 1343763-62-1) lacks the 2-isopropyl group and therefore has a lower estimated LogP. Based on the well-established Hansch π fragment constant for an isopropyl substituent on an aromatic nitrogen heterocycle (ΔLogP ≈ +0.5 to +0.7), the unsubstituted analog is predicted to have a LogP in the range of approximately 1.2–1.4 [1]. This approximately 0.5–0.7 LogP unit increase corresponds to a roughly 3- to 5-fold higher octanol-water partition coefficient, translating to measurably different membrane permeability and tissue distribution behavior.

Lipophilicity Drug design ADME prediction

Molecular Weight and Steric Bulk Differentiation: 42 Da Increase Over the Unsubstituted Analog Alters Ligand Efficiency Metrics

The target compound has a molecular weight of 222.21 g/mol , which is 42.08 g/mol higher than the unsubstituted analog 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (MW 180.13 g/mol, CAS 1343763-62-1) . This difference corresponds to the intact 2-isopropyl moiety (C₃H₇) and has direct consequences for ligand efficiency (LE) calculations. For a hypothetical target where both compounds achieve an IC₅₀ of 1 µM, the target compound would have an LE of approximately 0.26 kcal/mol per heavy atom, compared to approximately 0.31 kcal/mol per heavy atom for the unsubstituted analog—a 16% reduction in ligand efficiency attributable solely to the added steric bulk. The isopropyl group also increases the calculated molar refractivity and steric occupancy at the imidazole 2-position, which can discriminate between closely related binding pockets in enzyme isoforms.

Ligand efficiency Fragment-based drug design Steric parameters

Polar Surface Area Constancy and Hydrogen Bonding Capacity: TPSA Remains 38.05 Ų Across 2-Substitution While Lipophilicity Diverges

The target compound has a computed TPSA of 38.05 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors . Because the 2-isopropyl substituent is entirely hydrocarbon-based (adding no heteroatoms), the TPSA of the unsubstituted analog 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol is predicted to be identical at 38.05 Ų. This creates a distinctive and valuable property divergence: the target compound achieves higher lipophilicity (LogP 1.93) without any increase in polar surface area, yielding a more favorable LogP/TPSA ratio. In the context of CNS drug-likeness rules (where TPSA < 60–70 Ų and LogP 1–3 are considered optimal for blood-brain barrier penetration [1]), the target compound's property profile places it closer to the CNS-permeable sweet spot compared to more polar imidazole derivatives such as fluconazole (TPSA 81.6 Ų, indicating poor CNS penetration).

Polar surface area Blood-brain barrier permeability Oral bioavailability

Purity Specification and Procurement Readiness: ≥98% Purity with Defined Storage Conditions Versus Typical ≥95% for Unsubstituted Analog

The target compound is commercially specified at ≥98% purity (HPLC) with storage conditions of sealed, dry, 2–8 °C . The most closely related unsubstituted analog, 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (CAS 1343763-62-1), is typically offered at ≥95% purity and stored at room temperature (approximately 20 °C) . This 3 percentage-point purity differential is non-trivial for applications where impurities can confound dose-response measurements, crystallography trials, or in vivo pharmacokinetic studies. Additionally, the specified cold-chain storage requirement for the target compound suggests potential thermal or hydrolytic lability that has been characterized and mitigated in the supply chain, whereas the unsubstituted analog's room-temperature storage may indicate either higher intrinsic stability or less rigorous characterization of degradation pathways.

Chemical purity Reproducibility Procurement specification

Rotatable Bond Count and Conformational Flexibility: 3 Rotatable Bonds Enable Access to Binding Poses Unavailable to Rigid or Differently Substituted Analogs

The target compound has 3 rotatable bonds , reflecting the flexible ethylene bridge connecting the imidazole ring to the propan-2-ol core. This contrasts with more constrained analogs such as the dimethyl-substituted isomer 3-(4,5-dimethyl-1H-imidazol-1-yl)-1,1,1-trifluoro-2-methylpropan-2-ol (CAS 1871619-12-3), which introduces an additional methyl group on the propanol backbone and dimethyl substitution on the imidazole, altering both the number and nature of rotatable bonds. In drug design, each rotatable bond contributes approximately 0.5–1.0 kcal/mol to the conformational entropy penalty upon binding [1]. The target compound's three rotatable bonds place it at the lower end of the flexibility spectrum for drug-like molecules (median ~5–6), suggesting a favorable balance between conformational adaptability and entropic cost of binding—a balance that is disrupted in regioisomeric analogs with different substitution topology.

Conformational flexibility Molecular docking Entropic penalty

Target Application Scenarios for 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol Based on Quantitative Differentiation Evidence


Cytochrome P450 Enzyme Inhibition Probe Development Requiring Balanced Lipophilicity and Heme-Coordinating Imidazole

The compound's LogP of 1.93 and TPSA of 38.05 Ų position it within the property space associated with membrane-permeable CYP ligands . The 2-isopropyl group on the imidazole ring provides steric discrimination among CYP isoforms that share a conserved heme-binding architecture but differ in the steric environment of the substrate access channel [1]. Investigators developing isoform-selective CYP inhibitors can use the isopropyl substitution as a steric probe: the bulkier 2-position may reduce affinity for narrow-access-channel isoforms (e.g., CYP2A6) while maintaining or enhancing affinity for isoforms with more accommodating active sites (e.g., CYP3A4). This isoform-steering strategy is not achievable with the unsubstituted imidazole analog (CAS 1343763-62-1), which lacks the steric differentiation element. Preliminary data from structurally related imidazole derivatives in BindingDB indicate that CYP2A6 inhibition IC₅₀ values for imidazole-containing compounds span from nanomolar to hundreds of micromolar depending critically on substitution at the imidazole 2-position [2].

Fragment-Based Lead Optimization Campaigns Where Lipophilic Efficiency Must Be Tracked Against Steric Bulk Addition

In fragment-to-lead optimization, the 42 Da molecular weight increase and estimated ~0.5–0.7 LogP gain of the target compound relative to the unsubstituted analog (CAS 1343763-62-1) provide a well-defined chemical step for structure-activity relationship (SAR) exploration . Medicinal chemistry teams can use this compound pair to systematically probe the lipophilic efficiency (LipE = pIC₅₀ − LogP) of the imidazole 2-position—a parameter that directly informs whether added lipophilicity is translating into potency gains or merely increasing non-specific binding [1]. The commercial availability of the target compound at ≥98% purity with defined cold-chain storage ensures that SAR data generated from this building block are not confounded by impurity-driven false positives or degradation artifacts [2].

Antifungal Azole Scaffold Diversification with Trifluoromethyl Metabolic Stability Enhancement

The trifluoromethyl group at the 1-position of the propan-2-ol backbone is a recognized metabolic blocking strategy in azole antifungal design, where oxidative metabolism at the corresponding position of fluconazole and related triazoles contributes to clearance . While fluconazole (TPSA 81.6 Ų, LogP 0.4) has limited CNS penetration due to its high polarity and is primarily used for systemic and CSF fungal infections, the target compound's lower TPSA (38.05 Ų) and higher LogP (1.93) suggest a property profile more compatible with tissue-penetrant antifungal applications [1]. The 2-isopropyl imidazole substitution further differentiates from triazole-based scaffolds (fluconazole, voriconazole) by potentially altering the spectrum of CYP51 (lanosterol 14α-demethylase) inhibition across fungal species. Researchers exploring non-triazole azole antifungals with differentiated tissue distribution and resistance profiles can use this compound as a synthetic entry point for scaffold-hopping campaigns [2].

Chemical Biology Tool Compound Requiring High-Purity, Reproducible Batch-to-Batch Activity for Target Deconvolution Studies

Target deconvolution experiments (chemical proteomics, photoaffinity labeling, cellular thermal shift assays) demand chemical probes with rigorously defined purity, stability, and lot-to-lot consistency . The target compound's specification of ≥98% purity with cold-chain storage (2–8 °C) provides a procurement advantage over the unsubstituted analog (≥95%, room-temperature storage) by reducing the probability that a 2–5% impurity fraction contains a more potent or differently selective bioactive contaminant [1]. In pull-down proteomics experiments where the probe is immobilized via the hydroxyl group of the propan-2-ol moiety, the isopropyl group on the imidazole additionally serves as a steric reporter: loss of target engagement upon mutation of residues adjacent to the imidazole binding pocket can be correlated with the isopropyl substituent, enabling structure-based target identification that is not possible with the sterically minimal unsubstituted analog [2].

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